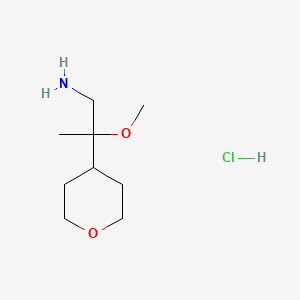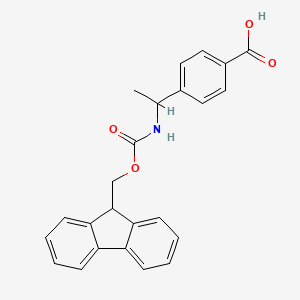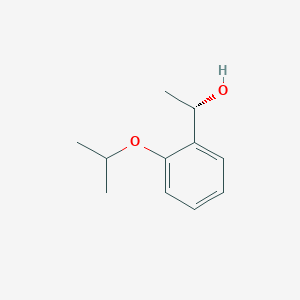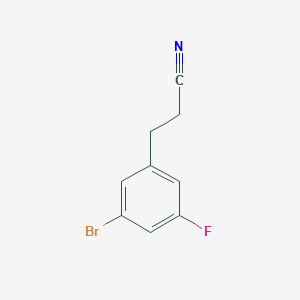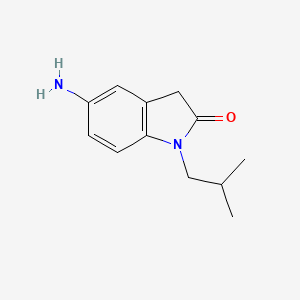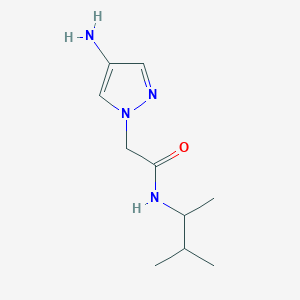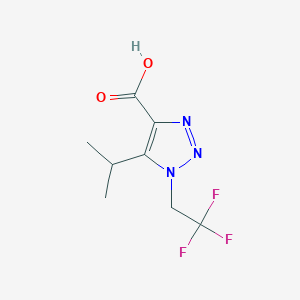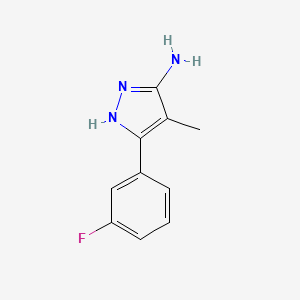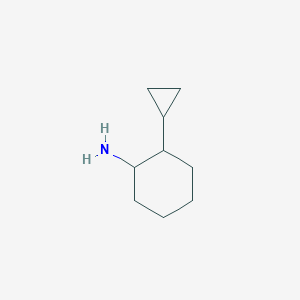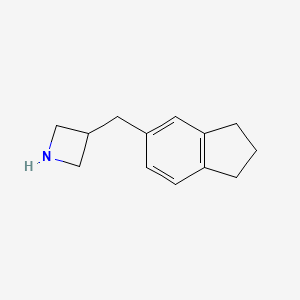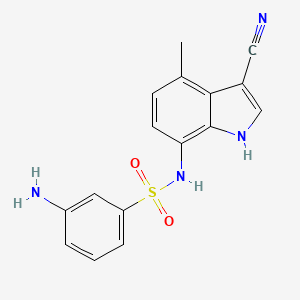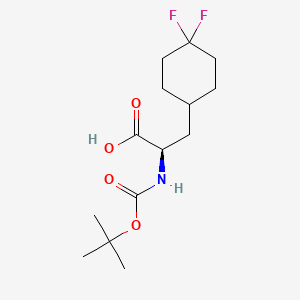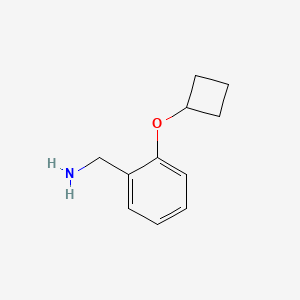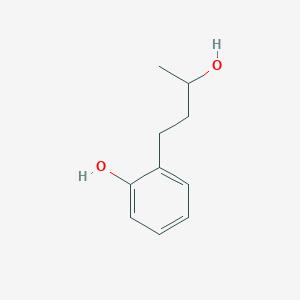
2-(3-Hydroxybutyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxybutyl)phenol is an organic compound with the molecular formula C10H14O2 It is characterized by a phenol group substituted with a 3-hydroxybutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxybutyl)phenol typically involves the alkylation of phenol with 3-hydroxybutyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield hydroquinones. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The phenolic hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
2-(3-Hydroxybutyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxybutyl)phenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The phenolic hydroxyl group plays a crucial role in these interactions, contributing to the compound’s reactivity and efficacy.
Comparación Con Compuestos Similares
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Hydroxybutylphenol: A structural isomer with the hydroxyl group on the butyl chain.
Rhododendrol: A compound with a similar structure but different biological activity.
Uniqueness: 2-(3-Hydroxybutyl)phenol is unique due to the specific positioning of the hydroxybutyl chain, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6952-32-5 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(3-hydroxybutyl)phenol |
InChI |
InChI=1S/C10H14O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5,8,11-12H,6-7H2,1H3 |
Clave InChI |
MYBYPPLYNXJIRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


